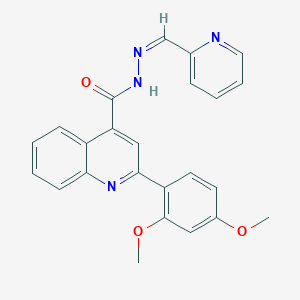
2-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide
説明
2-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide, also known as DMQX, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. DMQX is a potent antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype, which is involved in excitatory neurotransmission.
作用機序
2-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide acts as a competitive antagonist of the AMPA receptor subtype. It binds to the receptor site and prevents the binding of glutamate, which is the natural ligand for the receptor. This results in the inhibition of the receptor and the reduction of excitatory neurotransmission.
Biochemical and Physiological Effects:
2-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide has been shown to have a number of biochemical and physiological effects. In animal studies, 2-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide has been found to reduce seizure activity and protect against neuronal damage in models of stroke and traumatic brain injury. 2-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, 2-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide has been found to have analgesic effects in animal models of chronic pain.
実験室実験の利点と制限
2-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide has a number of advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor subtype, which makes it a valuable tool for studying the role of AMPA receptors in neurological disorders. 2-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide is also relatively easy to synthesize, which makes it accessible to researchers. However, there are some limitations to using 2-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide in lab experiments. It has a relatively short half-life, which means that it must be administered frequently to maintain its effects. In addition, 2-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide has limited solubility in water, which can make it difficult to administer in some experimental settings.
将来の方向性
There are a number of future directions for research on 2-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide. One area of interest is the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's disease. 2-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide has been shown to improve cognitive function in animal models of Alzheimer's disease, and further research could explore its potential as a therapeutic agent for this condition. Another area of interest is the use of 2-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide as a tool for studying the role of AMPA receptors in synaptic plasticity. Finally, there is potential for the development of new drugs based on the structure of 2-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide that could have improved pharmacological properties.
科学的研究の応用
2-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide has been extensively studied in the field of neuroscience due to its ability to block AMPA receptors. AMPA receptors are involved in synaptic plasticity, which is the ability of synapses to strengthen or weaken over time in response to changes in neural activity. By blocking AMPA receptors, 2-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide can prevent synaptic plasticity and reduce the excitability of neurons. This makes 2-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethylene)-4-quinolinecarbohydrazide a valuable tool for studying the role of AMPA receptors in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
特性
IUPAC Name |
2-(2,4-dimethoxyphenyl)-N-[(Z)-pyridin-2-ylmethylideneamino]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3/c1-30-17-10-11-19(23(13-17)31-2)22-14-20(18-8-3-4-9-21(18)27-22)24(29)28-26-15-16-7-5-6-12-25-16/h3-15H,1-2H3,(H,28,29)/b26-15- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHZBBYLAJTASI-YSMPRRRNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=CC=N4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C\C4=CC=CC=N4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethoxyphenyl)-N'-[(Z)-pyridin-2-ylmethylidene]quinoline-4-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2-chloro-6-fluorophenyl)-N-(2-{4-[(2-chloro-6-fluorophenyl)acetyl]-1-piperazinyl}ethyl)acetamide](/img/structure/B4264643.png)
![methyl 5-(aminocarbonyl)-2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4264651.png)
![isopropyl 5-(aminocarbonyl)-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4264653.png)
![1,4-bis[(2-chloro-6-fluorophenyl)acetyl]-1,4-diazepane](/img/structure/B4264661.png)
![isopropyl 5-(aminocarbonyl)-2-{[(3,4-dichlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4264662.png)
![isopropyl 5-(aminocarbonyl)-2-{[(2,6-dichlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4264664.png)
![isopropyl 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4264676.png)
![1-[(3,4-dichlorophenyl)acetyl]-4-(diphenylmethyl)piperazine](/img/structure/B4264693.png)




![6-({[2,5-bis(ethoxycarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4264728.png)